molecular formula C14H17N3O3S B11178140 2-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

2-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11178140
M. Wt: 307.37 g/mol
InChI Key: VHHMAQQIJJIMHU-UHFFFAOYSA-N
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Description

2-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 2-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The 2-methoxybenzyl group can be introduced via nucleophilic substitution reactions using suitable benzyl halides.

    Acetamide Formation: The final step involves the reaction of the thiadiazole derivative with ethyl acetate under basic conditions to form the acetamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the thiadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use as an anti-inflammatory and anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory pathway, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

2-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other thiadiazole derivatives such as:

    2-ethoxy-N-[5-(2-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide: Similar structure but with a chlorobenzyl group instead of a methoxybenzyl group.

    2-ethoxy-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]acetamide: Similar structure but with a methylbenzyl group instead of a methoxybenzyl group.

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

2-ethoxy-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C14H17N3O3S/c1-3-20-9-12(18)15-14-17-16-13(21-14)8-10-6-4-5-7-11(10)19-2/h4-7H,3,8-9H2,1-2H3,(H,15,17,18)

InChI Key

VHHMAQQIJJIMHU-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=NN=C(S1)CC2=CC=CC=C2OC

Origin of Product

United States

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